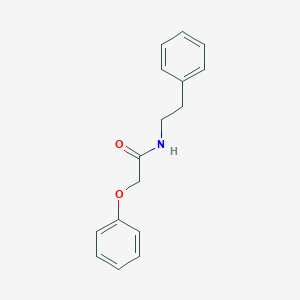
2-phenoxy-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Research indicates that derivatives of 2-phenoxy-N-(2-phenylethyl)acetamide exhibit significant anticancer activity. A study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their effects against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (referred to as compound 3c) showed promising results, demonstrating both anticancer and anti-inflammatory activities .
Table 1: Anticancer Activity of Selected Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| 3c | MCF-7 | 15 | Anticancer |
| 3a | SK-N-SH | 20 | Anticancer |
| 3b | MCF-7 | 25 | Anticancer |
Anti-inflammatory and Analgesic Properties
The same derivatives have also been assessed for their anti-inflammatory and analgesic effects. The presence of halogen substituents on the aromatic rings was found to enhance these activities significantly. For instance, compound 3c not only exhibited anticancer properties but also demonstrated substantial anti-inflammatory effects in various assays, indicating its potential as a dual-action therapeutic agent .
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammation Model Used | Result |
|---|---|---|
| 3c | Carrageenan-induced paw edema model | Significant reduction in edema |
| 3a | Lipopolysaccharide-induced inflammation | Moderate reduction in inflammatory markers |
Antimicrobial Activity
Beyond its anticancer and anti-inflammatory properties, this compound derivatives have been explored for their antimicrobial effects. A study highlighted the potential of certain derivatives to act against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . These findings suggest that modifications to the phenoxy group can significantly influence antimicrobial efficacy.
Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound Name | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| 3m | 4 | Rifampin-resistant |
| 3k | 16 | Sensitive |
Case Studies
Several case studies have documented the synthesis and evaluation of these compounds:
- Case Study A : A series of derivatives were synthesized using the Leuckart reaction method, leading to high yields and significant biological activity against cancer cells.
- Case Study B : The efficacy of compound 3c was tested in vivo, showing promising results in reducing tumor size in animal models while maintaining a favorable safety profile.
Propriétés
Numéro CAS |
18861-16-0 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-phenoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
Clé InChI |
GDCVHJQWGCHXEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Key on ui other cas no. |
18861-16-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















